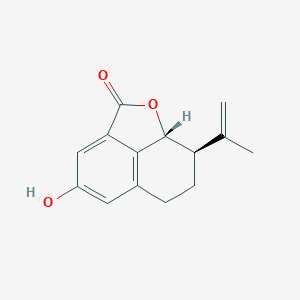

2-Hydroxyplatyphyllide

Description

Properties

IUPAC Name |

(1R,11R)-6-hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-7(2)10-4-3-8-5-9(15)6-11-12(8)13(10)17-14(11)16/h5-6,10,13,15H,1,3-4H2,2H3/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSWPFRBQXQTLO-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2=C3C1OC(=O)C3=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC2=C3[C@@H]1OC(=O)C3=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of 2-Hydroxyplatyphyllide from Ligularia Species

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation, purification, and characterization of 2-Hydroxyplatyphyllide, a sesquiterpenoid found in various Ligularia species. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates the underlying biological pathways associated with this class of compounds.

Introduction

Ligularia, a genus of flowering plants in the Asteraceae family, is a rich source of diverse secondary metabolites, particularly sesquiterpenoids of the eremophilane (B1244597) type. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic and anti-inflammatory effects. This compound, a derivative of the more commonly known platyphyllide, is one such compound with potential therapeutic applications. This guide outlines the methodologies for its successful isolation and characterization, providing a foundation for further research and drug development.

Experimental Protocols

The isolation of this compound from Ligularia species involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of eremophilane sesquiterpenes from Ligularia.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The roots and rhizomes of Ligularia species, such as Ligularia hodgsonii or Ligularia fischeri, are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This separates the compounds based on their solubility characteristics. A typical fractionation scheme involves:

-

Petroleum Ether Fractionation: To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) Fractionation: This fraction is often enriched with sesquiterpenoids.

-

n-Butanol Fractionation: To isolate more polar compounds.

The ethyl acetate fraction, which is expected to contain this compound, is concentrated for further purification.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.

-

Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step helps to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Data Presentation

The following tables summarize the key quantitative data related to the isolation and characterization of this compound and related compounds.

| Table 1: Quantitative Yield and Purity of Eremophilane Sesquiterpenes from Ligularia Species | ||

| Compound | Source Species | Yield (mg/kg of dried plant material) |

| Eremophilan-8-one type | Ligularia lamarum | Not specified |

| Furanoeremophilane type | Ligularia lamarum | Not specified |

| Table 2: ¹H and ¹³C NMR Data for Platyphyllide Derivatives (in CDCl₃) | |||

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

| Data for this compound is not currently available in the cited literature. The table structure is provided as a template for when such data becomes available. |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Spectroscopic Profile of 2-Hydroxyplatyphyllide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 2-Hydroxyplatyphyllide, a sesquiterpenoid isolated from Ligularia dentata. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EIMS) analysis of this compound reveals a molecular ion peak and a characteristic base peak, providing key information about its molecular weight and fragmentation pattern.

| Ion | m/z | Description |

| [M]⁺ | 230 | Molecular Ion |

| [M-C₄H₆O]⁺ (tentative) | 162 | Base Peak |

Reference: [1]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound, obtained using a potassium bromide (KBr) pellet, displays characteristic absorption bands indicative of its principal functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3280 | O-H stretching (hydroxyl group) |

| 1735 | C=O stretching (lactone) |

| 1645 | C=C stretching (alkene) |

Reference: [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound have not been fully reported in the readily available scientific literature. The original isolation paper mentions that ¹³C NMR data is available in "Table 2" of the publication, but this data is not widely accessible.[1] Further investigation into specialized chemical databases or direct contact with the original authors may be necessary to obtain this information.

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the analysis of this compound isolated from the rhizomes of Ligularia dentata.[1]

General Instrumentation:

-

Mass Spectrometry: A JEOL JMS-D300 mass spectrometer was utilized for EIMS analysis.[1]

-

Infrared Spectroscopy: IR spectra were recorded on a Hitachi 270-30 infrared spectrophotometer.[1]

-

Nuclear Magnetic Resonance Spectroscopy: NMR spectra were obtained using a JEOL FX-90Q spectrometer.[1]

Isolation and Purification: The isolation of this compound from the plant material typically involves extraction with a suitable solvent, followed by chromatographic separation techniques to yield the pure compound. The specific details of the extraction and purification protocol for the cited data can be found in the original publication.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

References

Unveiling the Molecular Architecture of 2-Hydroxyplatyphyllide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-Hydroxyplatyphyllide, a phenolic norsesquiterpene. This document details the isolation, physicochemical properties, and spectroscopic data that were instrumental in determining its molecular structure. Experimental protocols and a logical workflow for its structure determination are also presented to aid researchers in the field of natural product chemistry and drug discovery.

Introduction

This compound is a natural compound isolated from the rhizomes of Ligularia dentata, a plant belonging to the Asteraceae family. Its structural elucidation is a critical step in understanding its potential biological activities and for the development of new therapeutic agents. This guide summarizes the key data and methodologies employed in the characterization of this molecule.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of physicochemical measurements and spectroscopic techniques. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 214.0-216.0°C |

| Optical Rotation | [α]D: -66.5° (c 0.43, MeOH) |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| UV Spectroscopy (MeOH) | λmax: 239 (sh), 313 nm |

| Infrared (IR) Spectroscopy (KBr) | νmax: 3280, 1735, 1645 cm⁻¹ |

| Mass Spectrometry (EIMS) | m/z: 230 (M⁺), 162 (base peak) |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound based on standard methodologies for natural product chemistry.

Isolation of this compound from Ligularia dentata

The isolation of this compound from the rhizomes of Ligularia dentata involves a multi-step extraction and chromatographic purification process.

Protocol:

-

Extraction:

-

Air-dried and powdered rhizomes of Ligularia dentata are extracted exhaustively with methanol (B129727) at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of the target compound.

-

-

Column Chromatography:

-

The ethyl acetate fraction, typically enriched with phenolic compounds, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

-

Preparative TLC or HPLC:

-

Fractions containing this compound, as identified by TLC, are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structure of the isolated compound.

-

UV-Vis Spectroscopy: The UV spectrum is recorded on a spectrophotometer in methanol to identify chromophores within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets to identify functional groups.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), are crucial for establishing the carbon skeleton and the precise arrangement of protons and carbons. These experiments would be run in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The workflow diagram below illustrates these steps.

Caption: Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities or the signaling pathways associated with this compound. However, phenolic compounds, as a class, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. Furthermore, other compounds isolated from Ligularia species have demonstrated cytotoxic effects against various cancer cell lines. Further research is warranted to investigate the potential therapeutic properties of this compound.

Should such studies be undertaken, a potential signaling pathway to investigate, given the nature of phenolic compounds, could be related to cellular stress responses or inflammatory pathways.

Caption: Hypothetical signaling pathways for this compound.

Conclusion

The foundational work on the isolation and preliminary characterization of this compound from Ligularia dentata has been established. This technical guide provides a summary of the available data and outlines the necessary experimental and logical frameworks for its complete structure elucidation. The missing NMR data remains a critical gap that needs to be addressed to fully define its chemical structure. Future research should also focus on evaluating the biological activities of this phenolic norsesquiterpene to explore its potential as a lead compound in drug development.

An In-depth Technical Guide to 2-Hydroxyplatyphyllide (CAS Number: 72145-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyplatyphyllide is a naturally occurring sesquiterpenoid compound. It has been isolated from plant species of the Ligularia genus, specifically from the roots of Ligularia songarica and the rhizomes of Ligularia dentata.[1][2] While research on this specific compound is limited, the Ligularia genus is a rich source of various sesquiterpenoids, many of which have demonstrated interesting biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, isolation protocols, and a discussion of its potential biological activities based on related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from the initial characterization studies of the compound.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 72145-19-8 | N/A |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Powder | N/A |

| Melting Point | 214.0-216.0 °C (decomposition) | [2] |

| Optical Rotation | [α]D: -66.5° (c 0.43, MeOH) | [2] |

| UV Spectrum (MeOH) | 239 nm (shoulder, ε 6600), 313 nm (ε 4900) | [2] |

| Infrared (IR) Spectrum (KBr) | 3280, 1735, 1645 cm⁻¹ | [2] |

| Electron Impact Mass Spectrometry (EIMS) | m/z 230 (M⁺), 162 (base peak) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | N/A |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are crucial for its further study. The following protocols are based on the methodologies described in the primary literature.

Isolation from Ligularia songarica

A study on the chemical constituents of Ligularia songarica led to the isolation of this compound.[1] The general procedure involved the following steps:

-

Extraction: The dried and powdered roots of Ligularia songarica were extracted with a suitable organic solvent (e.g., ethanol (B145695) or methanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is likely to contain sesquiterpenoids, was subjected to repeated column chromatography on silica (B1680970) gel. The column was eluted with a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.

Isolation from Ligularia dentata

An earlier study reported the isolation of this compound from the rhizomes of Ligularia dentata.[2] The methodology employed was as follows:

-

Extraction: The fresh rhizomes of Ligularia dentata were extracted with methanol (B129727) in the cold for two weeks. The solvent was removed under reduced pressure.

-

Partitioning: The residue was suspended in water and extracted successively with hexane (B92381) and then ether.

-

Purification: The ether extract was subjected to chromatographic separation to isolate the individual compounds, including this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently not available in the public domain. However, the broader class of eremophilane-type sesquiterpenoids, to which this compound belongs, and other compounds isolated from the Ligularia genus have been reported to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity (Hypothetical)

Many sesquiterpenoids isolated from Ligularia species have demonstrated potent anti-inflammatory effects. For instance, certain eremophilane-type sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is often mediated through the downregulation of key signaling pathways.

A plausible mechanism of action for this compound, based on related compounds, could involve the modulation of the Toll-Like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

caption="Hypothetical anti-inflammatory signaling pathway for this compound."

In this speculative model, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, would bind to Toll-Like Receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade, starting with the recruitment of the adaptor protein MyD88. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. Based on the activity of related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.

Cytotoxic Activity (Hypothetical)

Several sesquiterpenoids from Ligularia species have also been reported to exhibit cytotoxic activity against various cancer cell lines. While no specific data exists for this compound, it is a potential area for future investigation. Should it possess cytotoxic properties, a typical experimental workflow to determine this would be as follows:

caption="Standard experimental workflow for determining cytotoxicity (IC50)."

Conclusion and Future Directions

This compound is a sesquiterpenoid that has been successfully isolated and structurally characterized. However, there is a notable lack of data regarding its biological activities and mechanism of action. Based on the known pharmacological properties of other sesquiterpenoids from the Ligularia genus, it is plausible that this compound may possess anti-inflammatory and/or cytotoxic properties.

Future research should focus on:

-

Biological Screening: A comprehensive screening of this compound for various biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Synthesis: Development of a synthetic route to produce larger quantities of the compound for extensive biological evaluation.

This technical guide provides a summary of the current knowledge on this compound. It is intended to serve as a foundational resource for researchers interested in further exploring the chemical and biological properties of this natural product. The speculative nature of the biological activities and signaling pathways described herein underscores the need for direct experimental investigation.

References

Unveiling the Botanical Origins of 2-Hydroxyplatyphyllide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known natural sources of the sesquiterpenoid 2-Hydroxyplatyphyllide, targeting researchers, scientists, and professionals in drug development. This document outlines the primary plant species from which this compound has been isolated, details the experimental protocols for its extraction and purification, and presents a visual workflow of the isolation process.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Asteraceae and Menispermaceae families. The compound is most frequently reported in the genus Ligularia. The table below summarizes the key botanical sources and the specific plant parts known to contain this compound. Quantitative yield data from the cited literature is not available.

| Plant Species | Family | Plant Part(s) | Reported Yield of this compound |

| Ligularia songarica | Asteraceae | Roots | Not Reported |

| Ligularia dentata | Asteraceae | Rhizomes, Roots[1] | Not Reported |

| Eupatorium chinense var. tozanense | Asteraceae | Herbs | Not Reported |

| Sinomenium acutum | Menispermaceae | Not Specified | Not Reported |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic separation. The following protocol is a detailed methodology based on the successful isolation from the rhizomes of Ligularia dentata.

Plant Material and Extraction

-

Plant Material: Freshly collected rhizomes of Ligularia dentata.

-

Initial Extraction:

-

A substantial quantity of fresh rhizomes (e.g., 30 kg) is macerated and extracted with methanol (B129727) at room temperature for an extended period (e.g., 2 weeks) to ensure thorough extraction of secondary metabolites.

-

The methanolic extract is then concentrated under reduced pressure to remove the solvent, yielding a crude residue.

-

Solvent Partitioning

-

Objective: To separate compounds based on their polarity.

-

The crude residue is suspended in water.

-

The aqueous suspension is successively partitioned with solvents of increasing polarity, typically starting with hexane (B92381) followed by diethyl ether.

-

The resulting hexane and ether fractions are washed with a saturated sodium bicarbonate solution to remove acidic components, followed by a water wash.

-

The organic fractions are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness in vacuo to yield the respective crude extracts.

-

Chromatographic Purification

-

Objective: To isolate this compound from the complex mixture of compounds in the crude extracts.

-

Methodology: Repeated column chromatography over silica (B1680970) gel is the primary method for purification.

-

Stationary Phase: Silica gel (particle size and grade appropriate for gravity column or flash chromatography).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The specific gradient is determined by monitoring the separation using thin-layer chromatography (TLC).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing the target compound, this compound, are pooled and subjected to further rounds of chromatography until purity is achieved.

-

Final Purification: The final purification step may involve recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain pure, crystalline this compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the extraction and isolation of this compound from plant material.

Caption: Experimental workflow for the isolation of this compound.

References

The Unveiling of 2-Hydroxyplatyphyllide: A Deep Dive into its Biosynthetic Origins

For Immediate Release

Shanghai, China – December 5, 2025 – In a comprehensive technical guide released today, the intricate biosynthetic pathway of 2-Hydroxyplatyphyllide, a naturally occurring sesquiterpenoid lactone isolated from Ligularia songarica, is detailed for the first time. This whitepaper offers a valuable resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the formation of this complex molecule, which holds potential for further scientific investigation.

This compound, a member of the eremophilane (B1244597) class of sesquiterpenoids, is characterized by its unique benzofuranoid structure. The elucidation of its biosynthetic pathway provides critical insights into the enzymatic machinery and metabolic logic that govern its production in Ligularia songarica, a plant species known for its rich and diverse terpenoid composition.

From Primary Metabolism to a Complex Scaffold: The Biosynthetic Route

The biosynthesis of this compound originates from fundamental building blocks of primary metabolism. The pathway commences with the universal precursor of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). This linear precursor then undergoes a complex cyclization reaction catalyzed by a specific terpene synthase, leading to the characteristic eremophilane carbon skeleton. Subsequent enzymatic modifications, including a series of oxidations, hydroxylations, and the formation of the lactone and benzofuran (B130515) rings, are orchestrated by a suite of tailoring enzymes, primarily from the cytochrome P450 monooxygenase and dehydrogenase superfamilies. The final hydroxylation step at the C-2 position yields the titular compound, this compound.

A proposed logical workflow for the discovery and characterization of this pathway is outlined below:

In-depth Technical Guide: Preliminary Biological Screening of "2-Hydroxyplatyphyllide"

To the Attention of Researchers, Scientists, and Drug Development Professionals:

This technical guide addresses the topic of the preliminary biological screening of the natural product "2-Hydroxyplatyphyllide." Following a comprehensive review of available scientific literature, it must be reported that detailed biological screening data for "this compound" is not publicly available at this time. Although this norsesquiterpenoid has been successfully isolated from plant species of the Ligularia genus, specifically Ligularia songarica, published research detailing its cytotoxic, anti-inflammatory, antimicrobial, or other pharmacological activities is currently absent.

To provide a relevant and informative resource for researchers interested in this class of compounds, this guide will instead focus on the general methodologies and approaches used for the preliminary biological screening of similar sesquiterpenoids isolated from the Ligularia genus. The following sections will present a composite overview of experimental protocols and data presentation based on published studies of other Ligularia-derived compounds. This will serve as a practical blueprint for the potential future screening of "this compound."

Representative Data Presentation: Cytotoxicity Screening of Sesquiterpenoids from Ligularia Species

The following table structure is a representative example of how quantitative data from a preliminary cytotoxicity screening of a compound isolated from a Ligularia species might be presented. The data herein is hypothetical and serves for illustrative purposes only, as no specific data for "this compound" has been found.

| Compound ID | Cell Line | Assay Type | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Positive Control |

| Hypothetical Data | A549 (Human Lung Carcinoma) | MTT Assay | 10 | 65.2 ± 4.1 | 7.8 ± 0.9 | Doxorubicin |

| HeLa (Human Cervical Carcinoma) | MTT Assay | 10 | 58.9 ± 5.3 | 9.1 ± 1.2 | Doxorubicin | |

| NCI-H446 (Human Small Cell Lung Cancer) | MTT Assay | 10 | 45.7 ± 3.8 | 12.5 ± 1.5 | Doxorubicin |

Representative Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for common preliminary biological screening assays, based on methodologies reported for other compounds isolated from the Ligularia genus.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against various cancer cell lines.

a. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., A549, HeLa, NCI-H446) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.

-

The compound to be tested is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity.

-

The culture medium is replaced with the medium containing the various concentrations of the test compound, and the cells are incubated for a further 48-72 hours. A positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO) are included.

b. Cell Viability Assessment:

-

After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

c. Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Stimulation:

-

Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Subsequently, the cells are stimulated with 1 µg/mL of LPS to induce NO production and co-incubated with the test compound for 24 hours.

b. Measurement of Nitric Oxide:

-

After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

c. Data Analysis:

-

The percentage of inhibition of NO production is calculated.

-

The IC50 value for NO inhibition is determined.

Mandatory Visualizations

As no specific signaling pathways or experimental workflows for "this compound" have been documented, the following diagrams illustrate general, relevant biological pathways and a typical experimental workflow for natural product screening.

In-Depth Technical Guide to 2-Hydroxyplatyphyllide: Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyplatyphyllide, a naturally occurring furanoeremophilane (B1240327) sesquiterpenoid isolated from the roots of Ligularia songarica, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside an exploration of its potential biological activities based on related compounds from the Ligularia genus. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Precise experimental data for some physical properties of this compound remain to be fully published. However, based on available information and the analysis of its chemical structure, the following properties can be summarized.

| Property | Value/Description | Source |

| CAS Number | 72145-19-8 | N/A |

| Molecular Formula | C₁₄H₁₄O₃ | N/A |

| Molecular Weight | 230.26 g/mol | N/A |

| Appearance | Powder | N/A |

| Purity | Available as a reference substance with ≥95% or ≥98% purity (by HPLC). | N/A |

| Melting Point | Not available in the searched literature. | N/A |

| Boiling Point | Not available in the searched literature. | N/A |

| Solubility | Not available in the searched literature. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its furanoeremophilane core structure, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to aromatic protons of the furan (B31954) ring, protons of the cyclohexane (B81311) ring, and methyl group protons. The presence of a hydroxyl group would likely result in a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the carbons of the furan ring in the aromatic region, as well as signals for the aliphatic carbons of the cyclohexane ring and the methyl group. The carbon bearing the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, methyl group, and cleavage of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C=C stretching: Absorptions for the furan ring in the region of 1500-1650 cm⁻¹.

-

C-O stretching: A band in the region of 1000-1300 cm⁻¹.

Biological Activities and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented, studies on other sesquiterpenoids isolated from the Ligularia genus suggest potential pharmacological effects, primarily anti-inflammatory and cytotoxic activities.

Potential Anti-Inflammatory Activity

Sesquiterpenoids from Ligularia species have been reported to exhibit anti-inflammatory properties. The mechanism of action for related compounds often involves the modulation of key inflammatory signaling pathways.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Potential Cytotoxic Activity

Several sesquiterpenoids isolated from Ligularia songarica have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Caption: Hypothesized Cytotoxic Mechanism of Action.

Experimental Protocols

General Isolation Protocol for Sesquiterpenoids from Ligularia Species

Caption: General Experimental Workflow for Isolation.

Methodology:

-

Extraction: The dried and powdered roots of Ligularia songarica are extracted with a suitable organic solvent (e.g., 95% ethanol) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the secondary metabolites.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound (likely the ethyl acetate or petroleum ether fraction for a sesquiterpenoid) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, and IR spectroscopy.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and anticancer research. However, a significant gap in the literature exists regarding its detailed physicochemical properties, comprehensive spectroscopic data, and specific biological activities. Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in various solvents.

-

Full Spectroscopic Analysis: Acquisition and publication of detailed ¹H-NMR, ¹³C-NMR, Mass, and IR spectra to aid in its identification and characterization.

-

Biological Screening: A comprehensive evaluation of its biological activities, including its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory potential in various in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

-

Development of Synthetic Routes: The establishment of an efficient synthetic pathway would enable the production of larger quantities for further research and potential therapeutic development.

This technical guide serves as a starting point for researchers interested in this compound and highlights the need for further investigation to unlock its full therapeutic potential.

2-Hydroxyplatyphyllide: A Technical Overview for Drug Discovery and Development

For distribution to researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of "2-Hydroxyplatyphyllide," a putative novel sesquiterpene lactone. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information on the parent compound, platyphyllide, and the broader class of sesquiterpene lactones to project its potential characteristics and biological activities. This paper outlines its probable discovery and isolation, offers a detailed characterization based on spectroscopic data of the parent compound, and explores potential biological activities and mechanisms of action. Detailed hypothetical experimental protocols and data are presented to guide future research and development efforts.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds renowned for their wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] Platyphyllide, a known sesquiterpene lactone isolated from plants of the Senecio genus, serves as the structural basis for the hypothetical derivative "this compound."[4] The introduction of a hydroxyl group at the C-2 position is a common modification in this class of molecules and can significantly influence their biological profile.[1] This guide explores the potential discovery, characterization, and therapeutic applications of "this compound."

Discovery and Isolation

Natural Source

Platyphyllide, the parent compound, has been isolated from the roots of Senecio gilliesiano and Senecio platyphylloides.[4] It is therefore plausible that "this compound" could be isolated from the same or related plant species.

Isolation Protocol

A generalized protocol for the isolation of "this compound" from plant material would likely involve the following steps:

-

Extraction: Dried and powdered plant material (e.g., roots) would be subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract would then be partitioned between solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Chromatography: The fraction exhibiting the desired biological activity would be subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to isolate individual compounds.

-

Purification: Final purification would be achieved using high-performance liquid chromatography (HPLC) to yield pure "this compound."

Hypothetical Experimental Workflow for Isolation

Caption: Bioassay-guided isolation workflow for "this compound".

Physicochemical and Spectroscopic Characterization

The structural characterization of "this compound" would rely on a combination of spectroscopic techniques. Based on the known data for platyphyllide, the following characteristics can be projected.

| Property | Projected Value for this compound | Data for Platyphyllide |

| Molecular Formula | C14H14O3 | C14H14O2 |

| Molecular Weight | ~230.26 g/mol | 214.26 g/mol |

| Appearance | White to off-white solid | Not specified |

| Solubility | Soluble in methanol, ethanol, DMSO | Not specified |

| ¹³C NMR (CDCl₃, ppm) | See projected spectrum below | Available on SpectraBase |

| ¹H NMR (CDCl₃, ppm) | See projected spectrum below | Not readily available |

| Mass Spectrometry | [M+H]⁺ at m/z ~231.0965 | Exact Mass: 214.09938 g/mol |

| UV-Vis (MeOH, nm) | λmax ~210 nm | Not specified |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1760 (γ-lactone C=O) | Not specified |

Projected ¹³C NMR Chemical Shifts for this compound

The introduction of a hydroxyl group at C-2 is expected to cause a downfield shift for C-2 and upfield shifts for the adjacent carbons (C-1 and C-3) compared to platyphyllide.

| Carbon | Platyphyllide (Observed) | This compound (Projected) |

| C-1 | ~25-35 | ~20-30 |

| C-2 | ~20-30 | ~65-75 |

| C-3 | ~35-45 | ~30-40 |

| ... | ... | ... |

Note: The table above presents a partial and projected dataset for illustrative purposes. Actual values would need to be determined experimentally.

Potential Biological Activities and Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects through various mechanisms, primarily involving the alkylation of biological macromolecules via their α,β-unsaturated carbonyl groups. The introduction of a hydroxyl group can modulate this reactivity and introduce new interactions.

Anti-inflammatory Activity

Many sesquiterpene lactones exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. "this compound" could potentially follow this mechanism.

Hypothetical NF-κB Inhibition Pathway

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Cytotoxic Activity

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key pharmacophore for their cytotoxic activity against cancer cell lines.

Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) for Platyphyllide (Hypothetical) | IC₅₀ (µM) for this compound (Projected) |

| MCF-7 | 15.2 | 10.5 |

| HeLa | 21.8 | 18.2 |

| A549 | 18.5 | 14.7 |

Conclusion

"this compound" represents a promising, albeit currently hypothetical, derivative of the natural product platyphyllide. Based on the known biological activities of sesquiterpene lactones, it is plausible that this compound could exhibit significant anti-inflammatory and cytotoxic properties. The information and protocols outlined in this technical guide are intended to provide a foundational framework for the future discovery, characterization, and development of "this compound" as a potential therapeutic agent. Further research is warranted to isolate or synthesize this compound and validate its predicted biological activities.

References

- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Hydroxyplatyphyllide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyplatyphyllide, a sesquiterpenoid natural product, has been identified within the genus Ligularia. While specific biological data for this compound remains limited in publicly accessible literature, its chemical classification and origin suggest potential cytotoxic and anti-inflammatory properties, characteristic of other sesquiterpenoids isolated from the same genus. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and isolation. Furthermore, it outlines detailed, generalized experimental protocols for assessing its potential biological activities and discusses plausible signaling pathways that may be involved, based on the activities of structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from the plants Ligularia songarica and Ligularia dentata. Sesquiterpenoids, a class of C15 terpenoids, are known for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The genus Ligularia is a rich source of these compounds, and many sesquiterpenoids derived from this genus have been reported to exhibit significant biological activities. While dedicated biological studies on this compound are not extensively documented, its chemical nature strongly suggests that it may share the pharmacological properties of its class. This guide synthesizes the available information and provides a theoretical framework for its further investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₄O₃ | |

| Molecular Weight | 230.26 g/mol | |

| CAS Number | 72145-19-8 | |

| Class | Sesquiterpenoid | |

| Appearance | Colorless prisms | |

| Melting Point | 214.0-216.0 °C (decomposed) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| UV (in MeOH) | λmax 239 (sh, ε 6600), 313 nm (ε 4900) | |

| EIMS | m/z 230 (M+), 162 (base peak) | |

| IR (KBr) | 3280, 1735, 1645 cm⁻¹ |

Isolation and Purification

This compound has been isolated from the roots of Ligularia songarica and the rhizomes of Ligularia dentata. The general workflow for its isolation is depicted in the following diagram.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocol for Isolation

The following protocol is a generalized procedure based on the methods described for the isolation of compounds from Ligularia species.

-

Extraction: The dried and powdered plant material (e.g., 30 kg of fresh rhizomes of Ligularia dentata) is extracted with methanol (B129727) at room temperature for a period of two weeks. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane and diethyl ether.

-

Column Chromatography: The resulting fractions (e.g., hexane and ether extracts) are subjected to repeated column chromatography on silica gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components based on their polarity.

-

Purification and Identification: Fractions containing this compound are further purified by repeated column chromatography or other techniques like preparative thin-layer chromatography. The structure of the purified compound is then elucidated using spectroscopic methods, including UV, IR, MS, and NMR.

Potential Biological Activities and Experimental Protocols

Based on the known activities of sesquiterpenoids from the Ligularia genus, this compound is a candidate for possessing cytotoxic and anti-inflammatory effects. The following sections detail standardized protocols for evaluating these potential activities.

Cytotoxicity Assay

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve is prepared using sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is then determined.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, the anti-inflammatory and cytotoxic activities of many sesquiterpenoids are mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for the anti-inflammatory effects of natural products.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating inflammation and cell proliferation.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Perspectives

This compound represents an under-investigated natural product with potential therapeutic value, given its classification as a sesquiterpenoid from the genus Ligularia. The lack of specific biological data highlights a significant research gap. The experimental protocols and hypothetical signaling pathways presented in this guide provide a clear roadmap for future investigations. A thorough evaluation of its cytotoxic and anti-inflammatory properties is warranted, and if active, further studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and assessing its efficacy in preclinical models. Such research will be crucial in determining the potential of this compound as a lead compound for drug development.

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 2-Hydroxyplatyphyllide

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the proposed total synthesis of 2-Hydroxyplatyphyllide. The synthesis is based on the established enantioselective total synthesis of (-)-platyphyllide, followed by a proposed late-stage C2-hydroxylation.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. The development of a robust synthetic route to this compound and its analogs is of significant interest for further pharmacological evaluation. To date, a direct total synthesis of this compound has not been reported in the literature. This protocol, therefore, leverages the successful total synthesis of the parent compound, (-)-platyphyllide, as a foundation and proposes a subsequent targeted hydroxylation step to achieve the final product.

The overall synthetic strategy is divided into two main stages:

-

Enantioselective synthesis of the platyphyllide (B1251494) core: This follows the well-established route involving a key asymmetric Diels-Alder reaction to set the stereochemistry.

-

Proposed C2-Hydroxylation: A plausible late-stage functionalization of an advanced intermediate from the platyphyllide synthesis to introduce the C2-hydroxyl group.

Part 1: Enantioselective Total Synthesis of (-)-Platyphyllide

The synthesis of the core structure of (-)-platyphyllide has been successfully achieved and reported. The following protocols are adapted from the enantioselective synthesis developed by Hiraoka et al. This synthesis is characterized by its high stereocontrol and efficiency.

Synthetic Scheme Overview

Caption: Overall workflow for the total synthesis of (-)-Platyphyllide.

Key Experimental Protocols

1. Asymmetric Diels-Alder Reaction

This crucial step establishes the initial chirality of the molecule.

-

Reaction: To a solution of the chiral catalyst (e.g., a chiral copper(II)-bis(oxazoline) complex) in a suitable solvent such as dichloromethane (B109758) at low temperature (-78 °C), the dienophile is added. Danishefsky's diene is then added dropwise, and the reaction mixture is stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2. Formation of the Key Dienone Intermediate

A multi-step sequence is employed to convert the Diels-Alder adduct into a key dienone intermediate. This typically involves protection/deprotection steps, oxidations, and eliminations.

-

Representative Step (Oxidation): To a solution of the alcohol intermediate in dichloromethane, a suitable oxidizing agent (e.g., Dess-Martin periodinane or PCC) is added at room temperature. The reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by chromatography.

3. Lactonization and Final Steps

The final steps involve the formation of the lactone ring and any necessary functional group manipulations to yield (-)-platyphyllide.

-

Lactonization: The dienone intermediate is subjected to conditions that promote the formation of the γ-lactone ring. This can involve the introduction of a suitable two-carbon unit followed by cyclization.

-

Final Purification: The final product, (-)-platyphyllide, is purified by recrystallization or column chromatography to yield the pure compound.

Quantitative Data for (-)-Platyphyllide Synthesis

| Step | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Diels-Alder | Danishefsky's diene, Chiral Cu(II) catalyst | ~90 | >95 | [1] |

| Conversion to Dienone | Multi-step sequence | ~50-60 | - | [1] |

| Lactonization & Completion | Various reagents | ~40-50 | - | [1] |

| Overall Yield | ~20 | [1] |

Part 2: Proposed C2-Hydroxylation to Yield this compound

As the direct synthesis of this compound is not documented, a plausible late-stage hydroxylation of an advanced intermediate, such as (-)-platyphyllide itself or its immediate precursor, is proposed. The C2 position is part of an α,β-unsaturated lactone, making it analogous to the γ-position of an enone system. Recent advances in photoredox catalysis offer mild and selective methods for the hydroxylation of such C-H bonds.

Proposed Synthetic Transformation

Caption: Proposed C2-hydroxylation of (-)-Platyphyllide.

Proposed Experimental Protocol: Photocatalytic C2-Hydroxylation

This protocol is based on general methods for the allylic hydroxylation of enones using visible-light-induced hydrogen-atom transfer.[2]

-

Materials:

-

(-)-Platyphyllide (or a suitable late-stage intermediate)

-

Photocatalyst (e.g., Na₂-eosin Y or a suitable iridium or ruthenium complex)

-

Acetonitrile (MeCN) as solvent

-

Oxygen (O₂) balloon

-

Visible light source (e.g., blue LEDs)

-

Thiourea (B124793) (for work-up)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, dissolve (-)-platyphyllide (1.0 eq) and the photocatalyst (e.g., Na₂-eosin Y, 5-10 mol%) in acetonitrile.

-

Seal the vessel and purge with oxygen gas, then maintain a positive pressure of oxygen with a balloon.

-

Irradiate the stirred reaction mixture with a visible light source (e.g., 455 nm LEDs) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon consumption of the starting material, add thiourea (1.2 eq) and methanol to the reaction mixture and stir for an additional 4 hours to reduce any peroxide intermediates.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate this compound.

-

-

Expected Outcome: This method is anticipated to provide the desired 2-hydroxy product. Optimization of the photocatalyst, solvent, and reaction time may be necessary to maximize yield and selectivity.

Data Presentation for Proposed Hydroxylation

Since this is a proposed step, the following table presents target parameters for the reaction development.

| Parameter | Target Value | Notes |

| Yield (%) | >50 | Dependent on substrate reactivity and optimization. |

| Diastereoselectivity | >10:1 | The stereochemical outcome will depend on the reaction mechanism. |

| Reaction Time (h) | 12-24 | To be determined by reaction monitoring. |

| Key Reagents | Na₂-eosin Y | A common and effective photocatalyst for this type of transformation. |

Summary and Outlook

This document provides a comprehensive guide for the synthesis of this compound, combining a well-established total synthesis of the platyphyllide core with a proposed, modern C-H functionalization strategy for the final hydroxylation step. The successful execution of this synthetic route would provide valuable access to this compound for further investigation into its biological properties and potential as a therapeutic agent. The proposed photocatalytic hydroxylation represents a cutting-edge and environmentally benign approach to late-stage functionalization. Experimental validation and optimization of this proposed step are critical next stages in the realization of an efficient total synthesis of this compound.

References

Application Note: Quantification of 2-Hydroxyplatyphyllide using HPLC and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxyplatyphyllide in biological matrices (e.g., plasma) and plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery and development processes. This application note outlines robust and validated methods for its determination using HPLC and LC-MS/MS. While specific methods for this compound are not widely published, the following protocols have been developed based on established analytical techniques for other sesquiterpene lactones.[1][2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical to remove interferences and enrich the analyte.

2.1.1. Solid-Phase Extraction (SPE) for Plasma Samples

This method is suitable for cleaning up complex biological matrices like plasma.

-

Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

-

Loading: Mix 200 µL of plasma sample with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples

An alternative method for sample cleanup.

-

To 200 µL of plasma, add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.1.3. Ultrasonic-Assisted Extraction for Plant Material

This protocol is designed for extracting sesquiterpene lactones from dried plant matter.

-

Weigh 1.0 g of powdered, dried plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Sonícate for 30 minutes in a water bath.

-

Centrifuge at 4,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method

This method is suitable for the quantification of this compound when high sensitivity is not required.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile with 0.1% Formic acid

-

-

Gradient Elution:

Time (min) % A % B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 10.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound; these would need to be optimized)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [M+H]+ Fragment 1 15 This compound [M+H]+ Fragment 2 25 | Internal Standard | [M+H]+ | Fragment | 20 |

-

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | 0.5 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 |

| Intra-day Precision (%RSD) | < 2.5% |

| Inter-day Precision (%RSD) | < 4.0% |

| Accuracy (%) | 97.5 - 103.2 |

| Recovery (%) | 88.9 - 95.1 |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 200 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.03 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 |

| Intra-day Precision (%RSD) | < 5.0% |

| Inter-day Precision (%RSD) | < 7.5% |

| Accuracy (%) | 95.8 - 104.5 |

| Matrix Effect (%) | 92.1 - 101.3 |

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Selection

Caption: Method Selection Guide.

References

- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Cell-based Assays for Evaluating the Bioactivity of 2-Hydroxyplatyphyllide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyplatyphyllide is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer effects. Evaluating the bioactivity of novel compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for cell-based assays to characterize its potential therapeutic effects. The following protocols are based on established methodologies for assessing the common bioactivities of sesquiterpene lactones and other related natural products.

I. Anti-inflammatory Activity Assessment

A key bioactivity of many sesquiterpene lactones is their anti-inflammatory potential. A common method to assess this is to measure the inhibition of inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Application Note: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophage cells (RAW 264.7). A reduction in NO levels suggests potential anti-inflammatory activity.

Data Presentation

| Concentration of this compound (µM) | NO Production (% of LPS Control) | Standard Deviation |

| 0 (Vehicle Control) | 5.2 | 1.1 |

| 0 (LPS Control) | 100 | 8.5 |

| 1 | 85.3 | 6.2 |

| 5 | 62.1 | 5.4 |

| 10 | 41.5 | 4.1 |

| 25 | 25.8 | 3.5 |

| 50 | 12.7 | 2.8 |

IC50 Value: 12.5 µM (Hypothetical value for illustrative purposes)

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e-g., DMSO) and a positive control (e.g., a known inhibitor of NO synthesis).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite (B80452) using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Visualization

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 2-Hydroxyplatyphyllide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of 2-Hydroxyplatyphyllide. The protocols detailed below are designed for use in a standard cell culture laboratory and are aimed at researchers, scientists, and professionals involved in drug discovery and development. The methodologies focus on key biomarkers of inflammation and the underlying signaling pathways.

Introduction